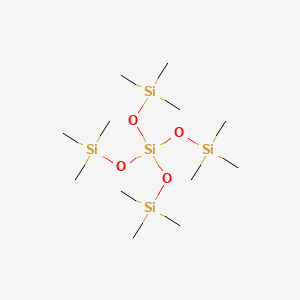
3-Chloro-5-nitrobenzoic acid
Descripción general
Descripción
3-Chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitrobenzoic acid consists of a benzene ring substituted with a nitro group (NO2), a chloro group (Cl), and a carboxylic acid group (COOH) .Aplicaciones Científicas De Investigación
Nonlinear Optics
- Scientific Field: Materials Science .
- Application Summary: 3-Chloro-5-nitrobenzoic acid is used in the growth and characterization of organic NLO single crystal 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic acid (BTPCZ) .
- Methods of Application: The BTPCZ single crystal was grown by conventional slow evaporation solution technique (SEST) using methanol as the solvent . The crystal system and space group of the BTPCZ single crystal were identified by single crystal X-ray diffraction (SXRD) analysis .
- Results or Outcomes: The UV–Visible-NIR study exposes the transparency and cut-off wavelength of the BTPCZ crystal . The third-order nonlinear optical properties like refractive index ( n2 ), absorption co-efficient ( β) and susceptibility (χ (3)) were studied using Z-scan technique at 632.8 nm of He–Ne laser .
Anticancer Research
- Scientific Field: Medicinal Chemistry .
- Application Summary: 3-Chloro-5-nitrobenzoic acid is used in the synthesis of two new copper(II) complexes, namely [Cu(ncba)4(phen)] (1) and [Cu(ncba)4(bpy)] (2), which have shown substantial antiproliferative influences against human cancer cell lines .
- Methods of Application: The single-crystal XRD approach was employed to determine the copper(II) complex structures . Binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) was explored by electronic absorption, fluorescence spectroscopy, and viscometry .
- Results or Outcomes: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . A CCK-8 assay revealed that complex 1 and complex 2 had substantial antiproliferative influences against human cancer cell lines .
Elastic Bending in Co-crystals
- Scientific Field: Crystallography .
- Application Summary: 3-Chloro-5-nitrobenzoic acid is used in co-crystals of caffeine, 4-chloro-3-nitrobenzoic acid and methanol (1), which exhibit reversible flexibility .
- Methods of Application: The mechanism of elastic bending in these co-crystals is proposed to be due to mechanical interlocking .
- Results or Outcomes: This mechanism allows for the reversible flexibility observed in these co-crystals .
Preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde
- Scientific Field: Organic Chemistry .
- Application Summary: 3-Chloro-5-nitrobenzoic acid has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these preparations are the successful synthesis of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
Hydrogen-bonded Structures with Quinoline
- Scientific Field: Crystallography .
- Application Summary: Hydrogen-bonded structures of isomeric compounds of 3-chloro-2-nitrobenzoic acid with quinoline have been investigated .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this research are the successful investigation of hydrogen-bonded structures of isomeric compounds of 3-chloro-2-nitrobenzoic acid with quinoline .
Nitro Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Nitro compounds, including 3-Chloro-5-nitrobenzoic acid, are a very important class of nitrogen derivatives .
- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes: The outcomes of these methods are the successful preparation of nitro compounds .
Synthesis of Organic Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: 3-Chloro-5-nitrobenzoic acid has been used in the preparation of organic compounds such as 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these preparations are the successful synthesis of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde .
Hydrogen-bonded Structures with Quinoline
- Scientific Field: Crystallography .
- Application Summary: Hydrogen-bonded structures of isomeric compounds of 3-chloro-2-nitrobenzoic acid with quinoline have been investigated .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this research are the successful investigation of hydrogen-bonded structures of isomeric compounds of 3-chloro-2-nitrobenzoic acid with quinoline .
Nitro Compounds
- Scientific Field: Organic Chemistry .
- Application Summary: Nitro compounds, including 3-Chloro-5-nitrobenzoic acid, are a very important class of nitrogen derivatives .
- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes: The outcomes of these methods are the successful preparation of nitro compounds .
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJBKACBLUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278110 | |
| Record name | 3-Chloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitrobenzoic acid | |
CAS RN |
34662-36-7 | |
| Record name | 3-Chloro-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-nitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)

